4-Hydroxy-7-methylquinoline-3-carbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- is a heterocyclic compound with the molecular formula C11H8N2O. It is a derivative of quinoline, featuring a nitrile group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxyquinoline with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-oxo-7-methylquinoline-3-carbonitrile.
Reduction: 3-quinolinecarbonitrile, 4-amino-7-methyl-.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties and potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position of the hydroxyl group and the presence of additional substituents.
Quinoline derivatives: Various quinoline derivatives, such as 4-hydroxyquinoline and 2-hydroxyquinoline, exhibit different biological activities and chemical properties.
Uniqueness
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitrile group at the 3-position and the hydroxyl group at the 4-position allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
7-methyl-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7-2-3-9-10(4-7)13-6-8(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJRMRQNFBWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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